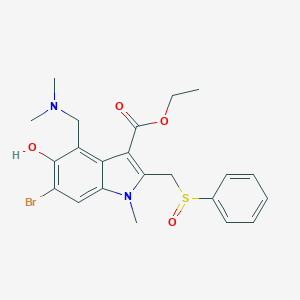
Arbidol Sulfoxide
Übersicht
Beschreibung
Arbidol Sulfoxide is an impurity of Arbidol . Arbidol is a Russian-made small indole-derivative molecule, licensed in Russia and China for prophylaxis and treatment of influenza and other respiratory viral infections .
Synthesis Analysis
Arbidol undergoes intensive metabolic changes, including microsomal oxidation of sulfide to sulfone and sulfoxide . A study reported on the analysis of Arbidol conformational preferences in two solvents of different polarities—deuterated chloroform and dimethyl sulfoxide—at 25 °C, using the 2D NOESY method .Molecular Structure Analysis
Arbidol’s ability to exert antiviral effects through multiple pathways has resulted in considerable investigation into its use for a variety of enveloped and non-enveloped RNA and DNA viruses . A study reported that Arbidol interacts with the polar head-group of phospholipid at the membrane interface .Chemical Reactions Analysis
Arbidol underwent intensive metabolic changes, including microsomal oxidation of sulfide to sulfone and sulfoxide, monodemethylation of the (dimethylamino)methyl group and complete dealkylation of the fourth position of the indole nucleus .Physical And Chemical Properties Analysis
Arbidol is a small indole-derivative molecule . It is absorbed quickly and spreads to organs and tissues .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism : Arbidol, a broad-spectrum antiviral drug, undergoes various biotransformation pathways in humans, including sulfoxidation, leading to the formation of metabolites like sulfinylarbidol (M6-1) (Deng et al., 2013). Another study highlighted the synthesis of Arbidol mesylate (AM) to improve its aqueous solubility and bioavailability, indicating the significance of Arbidol's sulfoxide form in enhancing drug efficacy (Li et al., 2017).
Conformational Analysis : A study investigated Arbidol's conformational preferences in different solvents using 2D NOESY. This research contributes to understanding the polymorphic forms and pharmaceutical activity of Arbidol's solvates, including its sulfoxide form (Eventova et al., 2023).
Neuroprotective Effects : Arbidol has been studied for its protective effect against aquaporin-4(AQP4) antibody-induced neurotoxicity, both in vitro and in vivo. These findings suggest potential therapeutic applications for neurological conditions (Wang et al., 2016).
Environmental Impact : The transformation of Arbidol in municipal wastewater and its impact on the environment during the COVID-19 pandemic were assessed. This study provides insight into the environmental fate of Arbidol and its metabolites, including sulfoxide derivatives (Ul'yanovskii et al., 2021).
Antiviral Properties : Arbidol is recognized for its broad-spectrum antiviral activity against various viruses, including influenza, hepatitis B and C, and emerging infectious diseases. The molecular mechanisms of its antiviral action, possibly involving sulfoxide derivatives, have been explored (Blaising et al., 2014).
Chemical Synthesis and Applications : The use of sulfoxides, including Arbidol derivatives, in asymmetric synthesis and their applications in organic and pharmaceutical chemistry have been extensively studied. This research underlines the importance of sulfoxides in the synthesis of organosulfur compounds (Carreño et al., 2009).
Eigenschaften
IUPAC Name |
ethyl 2-(benzenesulfinylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O4S/c1-5-29-22(27)20-18(13-30(28)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIGWEMWZSPYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arbidol Sulfoxide | |
CAS RN |
151455-33-3 | |
| Record name | Umifenovir sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151455333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UMIFENOVIR SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Z9APJ3SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



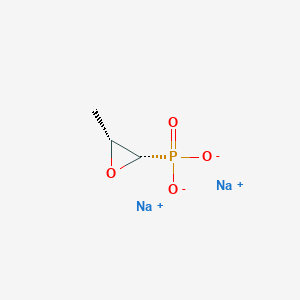
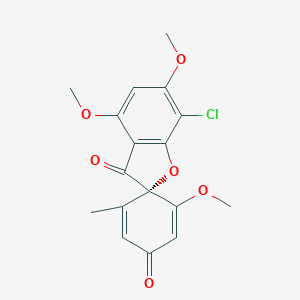
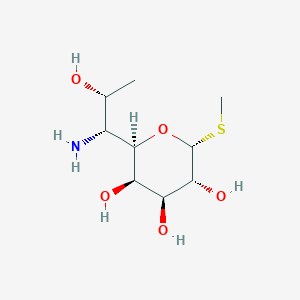
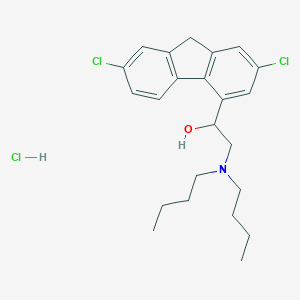
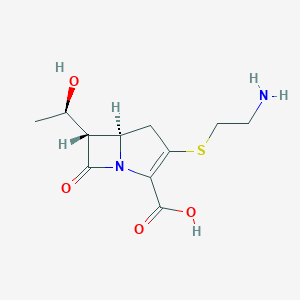
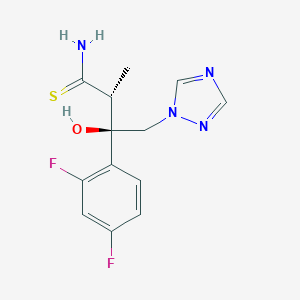
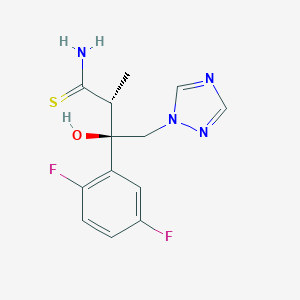
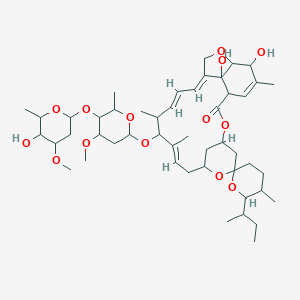
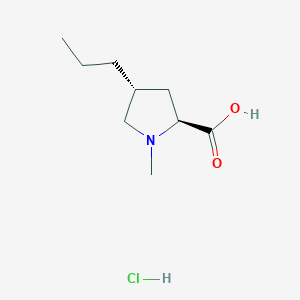
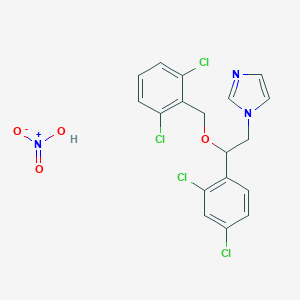
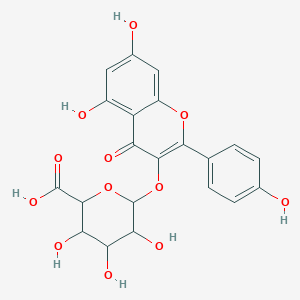
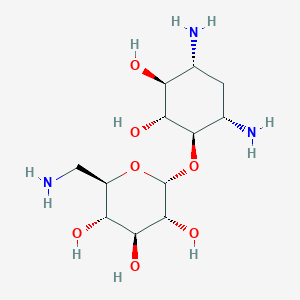
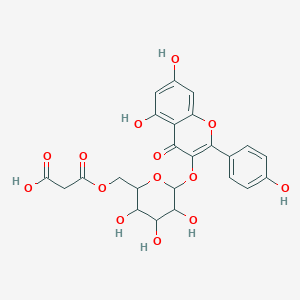
![(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B194243.png)